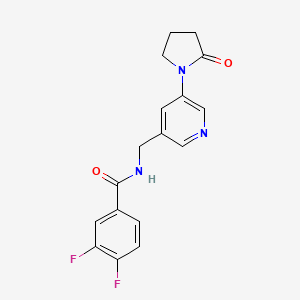

3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Description

3,4-Difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a 3,4-difluorinated aromatic ring linked via a methylene group to a pyridine moiety substituted with a 2-oxopyrrolidinyl group. This structure combines fluorinated aromaticity with heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The fluorine atoms enhance metabolic stability and influence electronic properties, while the 2-oxopyrrolidine group may modulate solubility and binding interactions.

Properties

IUPAC Name |

3,4-difluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c18-14-4-3-12(7-15(14)19)17(24)21-9-11-6-13(10-20-8-11)22-5-1-2-16(22)23/h3-4,6-8,10H,1-2,5,9H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAWXWAWEYFLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyridinyl Intermediate: The pyridinyl moiety is synthesized through a series of reactions starting from commercially available pyridine derivatives. This may involve halogenation, nitration, or other functional group transformations.

Coupling with Benzamide: The pyridinyl intermediate is then coupled with a benzamide derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Introduction of Difluoro Groups: The final step involves the introduction of difluoro groups onto the benzamide core. This can be achieved through electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in studies to understand its interaction with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzamide Derivatives

Key Observations :

- Fluorine vs. Chlorine Substitution: The target compound’s 3,4-difluoro group (vs.

- Heterocyclic Diversity: Unlike thiazole-based analogues (e.g., 4d), the target’s pyridine-pyrrolidinone system may enhance solubility and CNS penetration due to reduced polarity .

- Enzyme Targeting : Compounds like MS275 and tubastatin A are histone deacetylase (HDAC) inhibitors, suggesting the target’s benzamide scaffold could be optimized for similar epigenetic targets .

Physicochemical and Analytical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The target compound’s melting point is unreported, but analogues with similar fluorinated benzamides (e.g., Example 53) show moderate melting points (~175–180°C), suggesting comparable crystallinity .

- Solubility: The target’s pyridine-pyrrolidinone system likely improves aqueous solubility relative to thiazole-based 4d or chromenone-containing Example 53 .

Biological Activity

3,4-Difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C16H15F2N3O

- Molecular Weight : 317.29 g/mol

Antiviral Activity

Recent studies have indicated that derivatives similar to 3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide exhibit antiviral properties. For instance, compounds with similar oxopyrrolidine structures were tested against Zika virus (ZIKV) and showed significant antiviral activity. These findings suggest that the oxopyrrolidine moiety may enhance the compound's efficacy against viral infections .

Antibacterial Activity

Research has highlighted the antibacterial potential of benzamide derivatives. Compounds containing similar structural motifs have demonstrated effectiveness against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves targeting bacterial division proteins such as FtsZ, which is crucial for bacterial cell division .

Case Study 1: Antiviral Testing

A study focused on phenotypic screening of various derivatives revealed that compounds with a pyridine ring and oxopyrrolidine exhibited potent antiviral activity against ZIKV. Specifically, modifications in the side chains significantly impacted their efficacy, suggesting a structure-activity relationship (SAR) that could guide further development .

Case Study 2: Antibacterial Testing

In another investigation, a series of benzamide derivatives were synthesized and tested for their antibacterial properties. The most potent compound in this series outperformed established antibiotics such as ciprofloxacin and linezolid against resistant strains. This study underscores the potential of benzamide derivatives as new antibacterial agents targeting FtsZ .

The biological activity of 3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Disruption of Bacterial Cell Division : By targeting FtsZ, it prevents proper bacterial cell division, leading to cell death.

Data Table: Summary of Biological Activities

Q & A

What are the optimal synthetic routes for 3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. A common approach includes:

- Step 1: Formation of the pyridinylmethylamine intermediate via reductive amination of 5-(2-oxopyrrolidin-1-yl)pyridine-3-carbaldehyde with a benzylamine derivative.

- Step 2: Coupling with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions (e.g., using aqueous sodium bicarbonate and dichloromethane) .

- Optimization: Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using catalysts like DMAP (4-dimethylaminopyridine) to accelerate acylation . Solvent choice (e.g., THF vs. DCM) and temperature (0–5°C for exothermic steps) are critical for minimizing side reactions .

Which spectroscopic techniques are most reliable for structural confirmation of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): The molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 375.138 for C₁₉H₁₇F₂N₃O₂) with <5 ppm error .

- IR Spectroscopy: Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Validation of Assay Conditions: Replicate experiments under standardized conditions (e.g., cell line, incubation time, and serum concentration). For kinase inhibition assays, confirm ATP concentration (e.g., 10 µM) and use positive controls (e.g., staurosporine) .

- Structural Integrity Checks: Re-analyze compound purity via HPLC (≥95%) and confirm batch-to-batch consistency using LC-MS .

- Mechanistic Follow-Up: Perform binding assays (e.g., SPR or ITC) to validate target engagement if IC₅₀ values conflict .

What advanced strategies are recommended for studying the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Metabolism: Use liver microsomes (human or rodent) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using the formula , where is the elimination rate constant .

- Metabolite Identification: Employ high-resolution LC-QTOF-MS to detect Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .

- CYP Inhibition Screening: Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .

How should researchers design experiments to evaluate the compound’s selectivity across kinase targets?

Methodological Answer:

- Kinase Panel Screening: Use a broad panel (e.g., 100+ kinases) at 1 µM compound concentration. Prioritize kinases with <50% residual activity for dose-response assays .

- Selectivity Index (SI): Calculate SI as . Aim for SI >10 to minimize off-target effects .

- Structural Modeling: Perform docking studies (e.g., using AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with kinase hinge region) and guide SAR .

What computational methods are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation: Use SwissADME or Molinspiration to estimate logP (~2.5), critical for assessing membrane permeability .

- Solubility Prediction: Employ QSPR models (e.g., ACD/Percepta) to predict aqueous solubility (e.g., ~0.1 mg/mL at pH 7.4) and guide formulation strategies .

- pKa Determination: Computational tools like MarvinSuite predict the amide proton pKa (~10.2) and pyridine nitrogen pKa (~3.8), informing ionization state under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.